Rosin

Overview

Description

Rosin, also known as colophony or Greek pitch, is a solid form of resin obtained from pines and other plants, mostly conifers . It is produced by heating fresh liquid resin to vaporize the volatile liquid terpene components . It is semi-transparent and varies in color from yellow to black . At room temperature, rosin is brittle, but it melts at stove-top temperature .

Synthesis Analysis

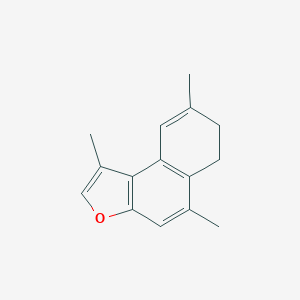

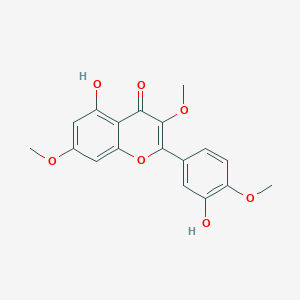

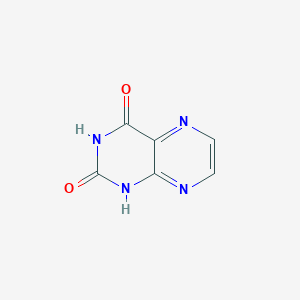

Rosin has been recognized as a potential important renewable resource in the forest chemical industry . It is a complex mixture of high-molecular-weight organic acids and related materials . The acidic constituents that make up rosin are called resin acids, which include abietic acid, neoabietic acid, and palustric acid . They can be used to synthesize many types of fine chemicals .Molecular Structure Analysis

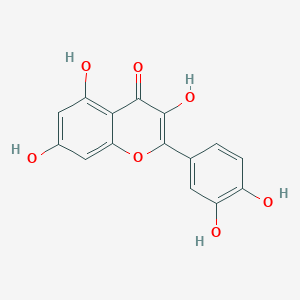

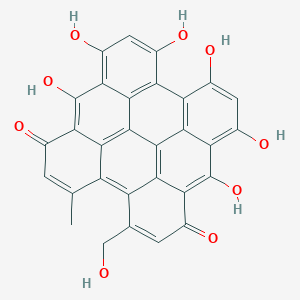

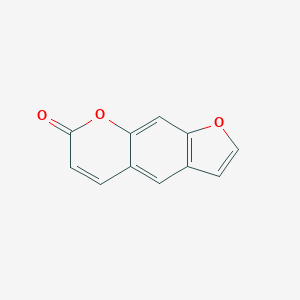

Rosin is an important forestry resource with a specific three-membered phenanthrene ring structure . This structure can improve the mechanical resistance of polymer coatings . A new class of natural rosin-derived luminogens with aggregation-induced emission property (AIEgens) have been obtained with good biocompatibility and targeted organelle imaging capability .Chemical Reactions Analysis

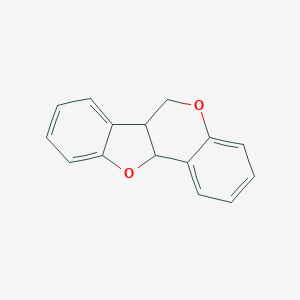

Rosin-based resins and monomers are compounds which contain epoxy, acrylic, allyl, hydroxyl, or oxazine reactive groups, that enable cross-linking, polymerization, or building in the polymer matrix . Rosin can be modified to obtain numerous useful products, which makes it an excellent subject of innovative research .Physical And Chemical Properties Analysis

Rosin is brittle and friable, with a faint piny odor . It is typically a glassy solid, though some rosins will form crystals, especially when brought into solution . The practical melting point varies with different specimens, some being semi-fluid at the temperature of boiling water, others melting at 100 °C to 120 °C (210°F to 250°F) .Scientific Research Applications

Green Chemistry

Rosin, or colophony, is a natural, abundant, cheap and non-toxic raw material which can be easily modified to obtain numerous useful products . It’s an excellent subject of innovative research, attracting growing interest in recent years . The natural origin, low price, abundance and chemical modification potential of rosin make it a valuable raw material in numerous applications .

Soldering and Welding

In scientific and practical contexts, rosin is used as a flux in soldering and welding to help prevent oxidation during the melting process . It helps in the formation of a good metallic bond and prevents the formation of metal oxides .

Microscopy

Rosin is also used in microscopy for mounting specimens due to its excellent adhesive properties . It helps in the preparation of samples for microscopic examination .

Synthesis of Polyesters, Polyurethanes, Epoxies and Curing Agents

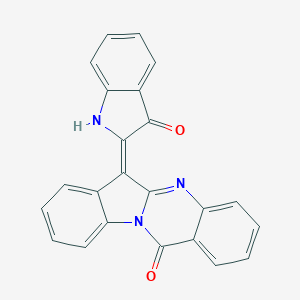

In recent years there has been a growing interest in using rosin acid-derivatives as building blocks in the synthesis of polyesters, polyurethanes, epoxies and curing agents . Rosin acid derived chemicals are also used as nucleating agents, surfactants, drugs and other special applications .

Production of Cosmetics, Chewing Gums and Dental Varnishes

Rosin derivatives have also been used in producing cosmetics, chewing gums and dental varnishes . Rosins can be treated with maleic anhydride, fumaric acid, glycerol, sorbitol, pentaerythritol and other polyols in order to obtain different derivatives which will possess different properties and are used in many applications .

Epoxy Resins

A study revealed the effects of flexible chain lengths on rosin-based epoxy resin’s properties . Two rosin-based epoxy monomers with varying chain lengths were synthesized: AR-EGDE (derived from ethylene glycol diglycidyl ether-modified acrylic acid rosin) and ARE (derived from acrylic acid rosin and epichlorohydrin) . The adhesion, impact, pencil hardness, flexibility, water and heat resistance, and weatherability of the epoxy resins were systematically examined .

Intermediates, Resins, Monomers, Curing Agents, Surfactants, Medications and Biocides

Rosin can be easily modified to obtain numerous useful products, which makes it an excellent subject of innovative research . The first part of the review includes low/medium molecule weight compounds: Especially intermediates, resins, monomers, curing agents, surfactants, medications and biocides .

Elastomers, Polymers for Biomedical Applications, Coatings, Adhesives, Surfactants, Sorbents, Organosilicons and Polysaccharides

The second part is about macromolecules: mainly elastomers, polymers for biomedical applications, coatings, adhesives, surfactants, sorbents, organosilicons and polysaccharides .

Safe for Living Organisms

The natural origin, low price, abundance and chemical modification potential of rosin make it a valuable raw material in numerous applications . Besides the mentioned advantages, rosin is also safe for living organisms . Its derivatives are claimed as non-toxic as well, despite their allergenicity .

Attractive Subject of Innovative Research

This unique set of beneficial properties of rosin determines it as an attractive subject of innovative research characterized by a considerably growing interest in recent decades .

Valuable Chemicals

There is a burning need to bring this topic to the attention of a larger group of scientists. Furthermore, the growing number of publications causes difficulties in keeping up with the latest research, as well as in selection of more promising discoveries .

Nucleating Agents, Surfactants, Drugs and Other Special Applications

In addition, rosin acid derived chemicals are also used as nucleating agents, surfactants, drugs and other special applications .

Environmentally-Friendly Solutions

Rosin chemistry is able to deliver a serious amount of new environmentally-friendly solutions in many fields of science, medicine and engineering . The current review confirms this, and encourages further intensive research on rosin in the near future .

Cannabis Concentrates

Research into the nuances of rosin production and its potential applications is ongoing, promising even more exciting developments in the world of cannabis concentrates . Cannabis rosin represents a remarkable fusion of science, art, and nature .

Adjustable Glass Transition Temperatures

Rosin-based chemicals can exhibit adjustable glass transition temperatures, low volume shrinkage, as well as improve elastic modulus, Young’s modulus, shape-memory, flame retardancy, corrosion protection features of final casts/polymers in comparison with petroleum-based compounds .

Awareness of Rosin as a Raw Material

Unfortunately, the awareness of the possibility of using rosin as a raw material for obtaining valuable chemicals is generally unsatisfactory . There is a burning need to bring this topic to the attention of a larger group of scientists . Furthermore, the growing number of publications causes difficulties in keeping up with the latest research, as well as in selection of more promising discoveries .

Rosin-Based Chemicals Development

Safety And Hazards

Future Directions

Rosin is a natural, abundant, cheap, and non-toxic raw material which can be easily modified to obtain numerous useful products . This makes it an excellent subject of innovative research, attracting growing interest in recent years . The most promising directions of rosin-based chemicals development include intermediates, resins, monomers, curing agents, surfactants, medications, and biocides .

properties

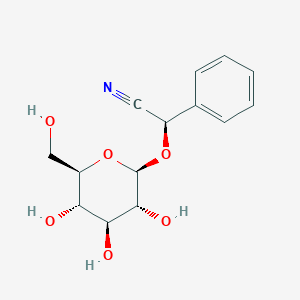

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h1-7,11-19H,8-9H2/b7-4+/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPCPRHQVVSZAH-GUNCLKARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904535 | |

| Record name | (E)-3-phenyl-2-propenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |

CAS RN |

85026-55-7, 8050-09-7 | |

| Record name | Rosin X | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85026-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rosin (chemical) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085026557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-3-phenyl-2-propenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROSIN (CHEMICAL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVS3GU8AY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Diphenylfuro[3,2-b]furan-2,5-dione](/img/structure/B192217.png)